Defluoro Atorvastatin Acetonide tert-Butyl Ester

Descripción general

Descripción

Defluoro Atorvastatin Acetonide tert-Butyl Ester is a chemical compound with the molecular formula C40H48N2O5 and a molecular weight of 636.82 g/mol . It is an intermediate in the preparation of impurities related to Atorvastatin, a widely used statin for lowering cholesterol levels . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of Defluoro Atorvastatin Acetonide tert-Butyl Ester involves multiple synthetic steps. One common method includes the Paal-Knorr pyrrole synthesis, followed by coordination of the phenol to a ruthenium complex . The reaction conditions typically involve ambient temperatures and specific reagents to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound is generally carried out in specialized facilities equipped to handle complex organic syntheses. The process involves stringent quality control measures to ensure the consistency and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Defluoro Atorvastatin Acetonide tert-Butyl Ester undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halogens, alkylating agents, and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Defluoro Atorvastatin Acetonide tert-Butyl Ester has the molecular formula C40H47FN2O5 and a molecular weight of 654.8 g/mol. Its structure includes a tert-butyl group and a fluorophenyl moiety, which contribute to its pharmacological properties. The compound is classified under organic halides and is often used as an active pharmaceutical ingredient (API) in various formulations .

Pharmaceutical Applications

- Active Pharmaceutical Ingredient (API)

- Reference Standard

-

Research and Development

- In research settings, this compound is employed to study the pharmacokinetics and pharmacodynamics of atorvastatin derivatives. Its unique chemical structure allows researchers to investigate its interactions with biological systems, including its effects on lipid metabolism and cardiovascular health .

Biological Research Applications

-

Mechanisms of Action

- Studies have shown that atorvastatin derivatives can influence various biological pathways, including those related to inflammation and oxidative stress. This compound has been investigated for its potential anti-inflammatory properties, which may extend beyond cholesterol management to broader cardiovascular benefits .

- Synthesis of Impurities

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Pharmacokinetics | Investigated the absorption rates of Defluoro Atorvastatin Acetonide in animal models, revealing enhanced bioavailability compared to standard atorvastatin formulations. |

| Study 2 | Anti-inflammatory effects | Demonstrated that Defluoro Atorvastatin Acetonide reduces markers of inflammation in vitro, suggesting potential applications in treating inflammatory diseases beyond dyslipidemia. |

| Study 3 | Quality control | Evaluated the use of Defluoro Atorvastatin Acetonide as a reference standard in atorvastatin production, confirming its efficacy in maintaining product quality across batches. |

Mecanismo De Acción

The mechanism of action of Defluoro Atorvastatin Acetonide tert-Butyl Ester is closely related to its role as an intermediate in the synthesis of Atorvastatin impurities. Atorvastatin itself is a hydroxymethylglutaryl-coenzyme A reductase inhibitor, which lowers lipid levels by inhibiting the endogenous production of cholesterol in the liver . The molecular targets and pathways involved include the inhibition of hydroxymethylglutaryl-coenzyme A reductase, leading to reduced cholesterol synthesis and increased uptake of low-density lipoprotein by the liver .

Comparación Con Compuestos Similares

Defluoro Atorvastatin Acetonide tert-Butyl Ester can be compared to other similar compounds, such as:

Atorvastatin: The parent compound, widely used as a statin for lowering cholesterol levels.

Fluoro Atorvastatin Acetonide tert-Butyl Ester: A similar compound with a fluorine atom, used in similar research applications.

Hydroxy Atorvastatin Acetonide tert-Butyl Ester: Another related compound with a hydroxyl group, used in studies of statin metabolism.

The uniqueness of this compound lies in its specific structural modifications, which make it a valuable intermediate in the synthesis of Atorvastatin impurities .

Actividad Biológica

Defluoro Atorvastatin Acetonide tert-Butyl Ester is a derivative of atorvastatin, a well-known HMG-CoA reductase inhibitor used primarily for lowering cholesterol levels and preventing cardiovascular diseases. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 636.83 g/mol |

| CAS Number | 125971-95-1 |

| Density | 1.1 ± 0.1 g/cm³ |

| Boiling Point | 678.0 ± 55.0 °C at 760 mmHg |

| Melting Point | 144-148 °C |

This compound serves as an important intermediate in the synthesis of atorvastatin salts, which are utilized in various pharmaceutical formulations .

Atorvastatin and its derivatives, including this compound, primarily function as competitive inhibitors of HMG-CoA reductase, an enzyme critical in the cholesterol biosynthesis pathway. By inhibiting this enzyme, atorvastatin effectively lowers levels of low-density lipoprotein (LDL) cholesterol and triglycerides in the blood while increasing high-density lipoprotein (HDL) cholesterol levels .

Biological Activity and Effects

Research indicates that this compound exhibits several biological activities:

- Cholesterol Lowering : Similar to atorvastatin, this compound has demonstrated efficacy in reducing serum LDL cholesterol levels, making it a potential candidate for managing hyperlipidemia .

- Anti-inflammatory Properties : Studies suggest that atorvastatin derivatives may exert anti-inflammatory effects by modulating inflammatory pathways, which could be beneficial in treating conditions associated with chronic inflammation .

- Antioxidant Activity : There is evidence indicating that atorvastatin can reduce oxidative stress markers, contributing to its cardioprotective effects .

Case Studies and Research Findings

-

Cholesterol Reduction Study :

A clinical trial involving atorvastatin showed significant reductions in LDL levels among participants treated with the drug compared to a placebo group. The study highlighted the effectiveness of atorvastatin derivatives in lipid management . -

Inflammation Modulation :

In vitro studies have demonstrated that atorvastatin can inhibit the expression of pro-inflammatory cytokines. This suggests that this compound may also have similar properties, potentially aiding in the treatment of inflammatory diseases . -

Oxidative Stress Reduction :

Research has indicated that atorvastatin reduces markers of oxidative stress in patients with cardiovascular disease, which may extend to its derivatives like this compound .

Propiedades

IUPAC Name |

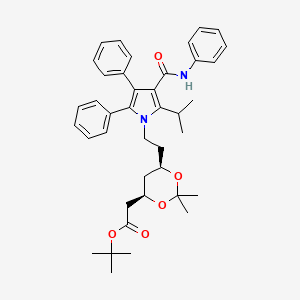

tert-butyl 2-[(4R,6R)-6-[2-[2,3-diphenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H48N2O5/c1-27(2)36-35(38(44)41-30-21-15-10-16-22-30)34(28-17-11-8-12-18-28)37(29-19-13-9-14-20-29)42(36)24-23-31-25-32(46-40(6,7)45-31)26-33(43)47-39(3,4)5/h8-22,27,31-32H,23-26H2,1-7H3,(H,41,44)/t31-,32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPDCRTVBGYCHGP-ROJLCIKYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC2CC(OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CC[C@@H]2C[C@@H](OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H48N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675660 | |

| Record name | tert-Butyl [(4R,6R)-6-{2-[2,3-diphenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]ethyl}-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

636.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1105067-91-1 | |

| Record name | tert-Butyl [(4R,6R)-6-{2-[2,3-diphenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]ethyl}-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.